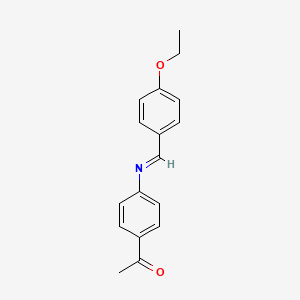

N-(4-Ethoxybenzylidene)-4-acetylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[(4-ethoxyphenyl)methylideneamino]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-3-20-17-10-4-14(5-11-17)12-18-16-8-6-15(7-9-16)13(2)19/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDYNBNSFSMUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654153 | |

| Record name | 1-(4-{(E)-[(4-Ethoxyphenyl)methylidene]amino}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17224-17-8 | |

| Record name | 1-(4-{(E)-[(4-Ethoxyphenyl)methylidene]amino}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Ethoxybenzylidene)-4-acetylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for N-(4-Ethoxybenzylidene)-4-acetylaniline

The principal route to this compound involves the direct condensation of 4-ethoxybenzaldehyde (B43997) with 4-aminoacetophenone (also known as 4-acetylaniline). The reaction proceeds via a nucleophilic addition of the amine's nitrogen to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the stable imine product.

While the condensation can occur by simply mixing the reactants, often with heating, the efficiency and rate of the reaction are significantly enhanced by the use of catalysts. orgsyn.orguniv-ouargla.dz Modern synthetic strategies emphasize the use of environmentally benign and efficient catalysts.

Research into analogous Schiff base syntheses has demonstrated the efficacy of various catalytic systems. For instance, natural acid catalysts, such as citric acid from lime juice, have been successfully used in the synthesis of a similar Schiff base, 1-{4-[(4-hydroxy-3-methoxy-benzylidene)-amino]-phenyl)-ethanone, from p-aminoacetophenone and vanillin (B372448) via a solvent-free grinding method. researchgate.net This green chemistry approach offers high yields and avoids the use of hazardous solvents. univ-ouargla.dzresearchgate.net

Other effective catalysts for Schiff base formation include:

Mineral acids and Lewis acids: Traditional catalysts like acetic acid or Lewis acids such as Mg(ClO₄)₂ can promote the reaction. researchgate.net

Solid supports: Catalysts like Montmorillonite K-10 clay and P₂O₅/Al₂O₃ have been used, often in solvent-free or microwave-assisted conditions, to facilitate easy work-up and catalyst recovery. researchgate.net

Biocatalysts: In some cases, enzymes can be employed for highly selective Schiff base formation under mild conditions.

The choice of catalyst often depends on the desired reaction conditions, substrate sensitivity, and environmental considerations. For this compound, a mild acid catalyst or a solid-supported catalyst under solvent-free conditions would represent an advanced and efficient synthetic route.

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include the choice of solvent, catalyst loading, reaction time, and temperature.

Solvent Effects: The selection of a solvent can significantly influence reaction rates and yields. Studies on the synthesis of N-Benzylideneaniline have shown that while various solvents like DCM, DMSO, diethyl ether, and acetonitrile (B52724) can be used, solvent-free (neat) conditions often provide the highest yields in the shortest time, particularly when paired with an appropriate catalyst. researchgate.netnih.gov

Catalyst Loading: The amount of catalyst is another critical parameter. For the synthesis of N-Benzylideneaniline using Kinnow peel powder as a catalyst, it was found that increasing the catalyst amount from 5 mg to 10 mg improved the yield from 75% to 85% while also reducing the reaction time. nih.gov However, further increases may not lead to significant improvements and could complicate product purification. researchgate.net

Temperature and Time: The condensation reaction is often accelerated by heat. Refluxing in a suitable solvent like ethanol (B145695) is a common practice. researchgate.net However, many modern catalytic methods, especially solvent-free grinding techniques, can achieve high yields at room temperature, reducing energy consumption and potential side reactions. univ-ouargla.dzresearchgate.net Reaction times can vary from several hours for uncatalyzed reactions to just a few minutes with highly active catalysts. orgsyn.orgnih.gov

The table below, based on data from analogous Schiff base syntheses, illustrates how different conditions can affect product yields.

Table 1: Effect of Catalysts and Conditions on Schiff Base Synthesis Yield This table is generated based on data from analogous reactions and serves to illustrate general principles.

| Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| None | Neat | Stirring | 10 min | 48 | nih.gov |

| Kinnow Peel Powder | Neat | RT, Stirring | 3 min | 85 | nih.gov |

| Lime Juice | Neat | RT, Grinding | 50 min | 94.5 | researchgate.net |

| Montmorillonite K-10 Clay | None | MW | 3 min | 98 | researchgate.net |

| Acetic Acid | None | Grinding | 2 h | 89 | researchgate.net |

| Mg(ClO₄)₂ | DCE | RT | 8 h | 95 | researchgate.net |

| FeSO₄ (0.1%) | Neat | RT, Grinding/Pressure | 2 min | 57 | univ-ouargla.dz |

Derivatization Pathways and Functional Group Modifications

The basic this compound structure can be systematically modified to create a library of related compounds. These modifications are essential for exploring how changes in molecular structure affect the compound's physical, chemical, and biological properties.

Structure-activity relationship (SAR) and structure-property relationship studies are common goals for synthesizing analogues of this compound. By altering substituents on either the benzylidene or the aniline (B41778) ring, researchers can fine-tune the molecule's properties. For example, analogues of benzylideneanilines are frequently synthesized to investigate their potential as:

Antimicrobial Agents: The introduction of different functional groups can enhance antibacterial or antifungal activity. For instance, a study on Schiff bases of 4-(4-aminophenyl)-morpholine found that adding a hydroxyl group to the benzylidene ring resulted in the most potent antimicrobial activity. nih.gov

Anticancer Agents: Derivatives can be designed to inhibit specific biological targets. The optimization of N-benzyl-2-phenylpyrimidin-4-amine derivatives led to potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies. nih.gov

Liquid Crystals: Small changes to the molecular structure, such as altering the length of alkyl chains (e.g., replacing the acetyl group with a butyl group as in N-(4-Ethoxybenzylidene)-4-butylaniline), can have a profound impact on the mesophasic (liquid crystal) properties of the material. researchgate.netsigmaaldrich.com

Enzyme Inhibitors: Analogues of benzylamine (B48309) derivatives have been developed as potent and selective inhibitors of enzymes like 12-lipoxygenase, which is implicated in various diseases. nih.gov

The preparation of these analogues typically follows the same condensation methodology, using appropriately substituted benzaldehydes or anilines as starting materials.

The chemical reactivity of this compound is dominated by the electrophilic carbon of the azomethine group and the nucleophilic nitrogen atom. uwo.ca This functionality allows for a variety of chemical transformations.

Addition Reactions: The C=N double bond readily undergoes addition reactions.

Reduction: The imine can be reduced to form the corresponding secondary amine, N-(4-Ethoxybenzyl)-4-acetylaniline. This is commonly achieved through catalytic hydrogenation or by using hydride reagents like sodium borohydride. This transformation is fundamental in synthetic chemistry for creating more complex amine structures.

Nucleophilic Addition: The electrophilic carbon of the imine is susceptible to attack by various nucleophiles, including organometallic reagents (e.g., Grignard or organolithium reagents) and enolates. uwo.ca These reactions are crucial for forming new carbon-carbon bonds. For example, the addition of alkynes to imines is a convenient method for synthesizing propargylamines. psu.edu

Substitution Reactions: While the imine bond itself undergoes addition, substitution reactions can be carried out on the aromatic rings, provided the imine group is stable to the reaction conditions or is protected. Electrophilic aromatic substitution on the electron-rich ethoxy-substituted ring would be favored over the electron-poor acetyl-substituted ring.

These derivatization and modification pathways highlight the versatility of this compound as a scaffold for developing new molecules with tailored properties.

Advanced Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Comprehensive searches for single-crystal X-ray diffraction (SC-XRD) data for the specific compound N-(4-Ethoxybenzylidene)-4-acetylaniline did not yield dedicated crystallographic studies in the available scientific literature and databases. While SC-XRD is a definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state, no published reports containing the crystal structure, unit cell parameters, or detailed intermolecular interaction analysis for this compound could be located.

Elucidation of Molecular Conformation in the Crystalline State

Information regarding the precise molecular conformation of this compound in the solid state, which would include critical details such as the planarity of the molecule, the torsion angles between the aromatic rings and the central imine bridge, and the orientation of the ethoxy and acetyl substituents, is unavailable due to the absence of SC-XRD data.

Analysis of Crystal Packing Motifs and Unit Cell Parameters

A detailed analysis of the crystal packing and the fundamental parameters of the crystal lattice are contingent on single-crystal X-ray diffraction experiments. As no such data has been published for this compound, the unit cell dimensions (a, b, c), angles (α, β, γ), crystal system, and space group remain undetermined.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The specific non-covalent interactions governing the supramolecular assembly of this compound in the crystalline phase cannot be detailed. A definitive analysis of potential interactions, such as C–H···O or C–H···π hydrogen bonds and π-π stacking between the aromatic rings, requires precise atomic coordinates and packing diagrams from SC-XRD studies, which are not available.

Spectroscopic Investigations for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric and Conformational Analysis

While NMR spectroscopy is a powerful tool for elucidating molecular structure in solution, detailed, peer-reviewed studies presenting the ¹H or ¹³C NMR spectra for this compound, along with a thorough analysis of its conformational or potential tautomeric forms in solution, were not found in the accessible scientific literature. Such data would be essential for confirming the chemical structure and understanding its dynamic behavior in solution, but specific chemical shifts, coupling constants, and expert interpretation for this compound have not been published.

Due to the lack of specific research data for this compound in the public domain, the requested detailed scientific article with data tables cannot be generated.

Vibrational (FTIR, Raman) Spectroscopy for Functional Group and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of the conformational landscape of this compound. These two methods are complementary, providing a more complete picture of the vibrational modes within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by a series of distinct absorption bands that correspond to the vibrational transitions of its constituent functional groups. The imine (C=N) stretching vibration is a key diagnostic peak for Schiff bases and typically appears in the 1625–1600 cm⁻¹ region. researchgate.net The precise position of this band can be influenced by the electronic effects of the substituents on the aromatic rings. The presence of the electron-donating ethoxy group and the electron-withdrawing acetyl group can modulate the electron density of the azomethine bond, thus affecting its vibrational frequency.

Another prominent feature is the C=O stretching vibration of the acetyl group, which is expected to be observed in the range of 1685–1665 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxy group are found in the 2980–2850 cm⁻¹ range. The asymmetric and symmetric stretching vibrations of the C-O-C bond of the ethoxy group are expected to produce strong bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The C=N stretching vibration is also observable in the Raman spectrum, often with a strong intensity. The aromatic ring stretching vibrations, typically appearing in the 1600–1400 cm⁻¹ region, are usually strong in the Raman spectrum due to the high polarizability of the π-electron system. The breathing modes of the phenyl rings are also characteristic features.

A detailed analysis of the vibrational spectra, often supported by theoretical calculations such as Density Functional Theory (DFT), can provide insights into the conformational isomers of this compound. jcsp.org.pk The dihedral angles between the aromatic rings and the central benzylidene aniline (B41778) core can influence the vibrational frequencies and intensities.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| C=N (Imine) | Stretching | 1625 - 1600 | 1625 - 1600 |

| C=O (Acetyl) | Stretching | 1685 - 1665 | 1685 - 1665 |

| Aromatic C-H | Stretching | > 3000 | > 3000 |

| Aliphatic C-H | Stretching | 2980 - 2850 | 2980 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 |

| C-O-C (Ether) | Asymmetric Stretching | ~1250 | Weak |

| C-O-C (Ether) | Symmetric Stretching | ~1040 | ~1040 |

Note: The expected wavenumber ranges are based on data from analogous Schiff base compounds and general spectroscopic correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The spectrum is typically characterized by two main absorption bands corresponding to π-π* and n-π* transitions. The π-π* transitions, which are generally more intense, arise from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the conjugated aromatic system. The n-π* transitions, which are of lower intensity, involve the excitation of non-bonding electrons, primarily from the nitrogen atom of the imine group, to the π* antibonding orbitals. unsri.ac.id

Solvatochromism

The position and intensity of these absorption bands can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. By measuring the UV-Vis spectra in a series of solvents with varying polarities, valuable information about the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation can be obtained.

For this compound, a bathochromic (red) shift in the π-π* transition is generally expected with increasing solvent polarity. This is because the excited state is often more polar than the ground state, and thus it is better stabilized by polar solvents, leading to a smaller energy gap for the transition. The n-π* transition, on the other hand, may exhibit a hypsochromic (blue) shift with increasing solvent polarity. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy required for the transition.

Table 2: Expected UV-Vis Absorption Maxima and Solvatochromic Effects for this compound

| Solvent | Polarity (Dielectric Constant, ε) | Expected λmax (π-π) (nm) | Expected λmax (n-π) (nm) |

| n-Hexane | 1.88 | ~320-330 | ~380-390 |

| Dichloromethane | 8.93 | ~330-340 | ~375-385 |

| Acetone | 20.7 | ~335-345 | ~370-380 |

| Ethanol (B145695) | 24.5 | ~340-350 | ~365-375 |

| Acetonitrile (B52724) | 37.5 | ~340-350 | ~365-375 |

Note: The expected absorption maxima are based on studies of similar Schiff bases and are subject to variation based on experimental conditions.

Polymorphism and Solid-State Behavior

The solid-state properties of this compound are of critical importance as they can influence its physical and chemical characteristics. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in Schiff bases due to their conformational flexibility. tandfonline.com

Identification and Characterization of Crystalline Forms

Different crystalline forms, or polymorphs, of this compound may arise from variations in the packing of the molecules in the crystal lattice. These differences can be driven by subtle changes in intermolecular interactions, such as hydrogen bonding (if present), π-π stacking, and van der Waals forces. The conformational flexibility around the C-N and C-C single bonds of the benzylidene aniline backbone can lead to different molecular conformations, which in turn can pack in distinct crystal structures.

The identification and characterization of these polymorphs are typically achieved using techniques such as X-ray diffraction (XRD), particularly single-crystal and powder XRD. Each polymorph will exhibit a unique diffraction pattern. Other techniques that can be used to differentiate between polymorphs include solid-state NMR, FTIR, and Raman spectroscopy, as the different crystal packing can lead to subtle changes in the vibrational spectra. Differential scanning calorimetry (DSC) can also be employed to identify different melting points and phase transitions associated with each polymorphic form.

Phase Transition Phenomena and Their Structural Basis

Polymorphs of a compound can exhibit different thermodynamic stabilities, and they can interconvert under specific conditions of temperature and pressure. These phase transitions can be either reversible (enantiotropic) or irreversible (monotropic). The study of these phase transition phenomena is crucial for understanding the stability of the different crystalline forms.

The structural basis for these transitions lies in the rearrangement of the molecules within the crystal lattice. For instance, a change in temperature can provide the necessary energy for molecules to overcome the energy barrier and rearrange into a more stable crystalline form. The nature of the intermolecular interactions plays a key role in dictating the facility of these transitions. In Schiff bases, the planar nature of the aromatic rings facilitates π-π stacking interactions, and the presence of heteroatoms can lead to specific directional interactions that influence the crystal packing and the potential for polymorphism. rsc.org The study of a similar compound, N-(4'-ethoxybenzylidene)-4-n-butylaniline (EBBA), has shown that it exhibits liquid crystalline phases, indicating a rich solid-state behavior that is highly dependent on temperature. researchgate.net While this compound may not exhibit the same liquid crystalline properties, the potential for complex phase behavior remains.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable method for studying larger molecules like N-(4-Ethoxybenzylidene)-4-acetylaniline. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which provide a good balance of accuracy and computational cost. scispace.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. materialsciencejournal.org For flexible molecules like this compound, which have multiple rotatable bonds, this involves a conformational analysis to identify the global minimum energy structure among various possible conformers. researchgate.net

Theoretical calculations for similar Schiff bases, such as N-(p-methoxybenzylidene)aniline, have shown that multiple conformers can exist. researchgate.net The stability of these conformers is determined by their relative energies, with the lowest energy conformer representing the most populated state. The optimization process calculates forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found. This optimized geometry is crucial as it forms the basis for all subsequent property calculations. For related molecules, studies have determined that a non-planar structure with C1 point group symmetry is often the most stable. researchgate.net

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=N | ~1.28 | - | - |

| C-N | ~1.42 | - | - |

| C-O (ethoxy) | ~1.37 | - | - |

| C-C (acetyl) | ~1.51 | - | - |

| C-N=C | - | ~120 | - |

| C-C-N=C | - | - | ~180 (trans) |

DFT is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computed structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict the 1H and 13C NMR chemical shifts. materialsciencejournal.org These calculations provide theoretical spectra that can aid in the assignment of experimental peaks. The accuracy of these predictions depends heavily on the chosen functional and basis set. materialsciencejournal.org

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. ajchem-a.com Theoretical analysis helps in assigning specific vibrational modes, such as the characteristic imine (C=N) stretch and the carbonyl (C=O) stretch, to the observed experimental bands. ajchem-a.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. libretexts.org These calculations can identify the nature of the electronic transitions, such as π→π* or n→π*, which are responsible for the molecule's absorption of light. youtube.com

Electronic Structure and Reactivity Descriptors

Beyond structure and spectra, DFT calculations provide a wealth of information about the electronic distribution and reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. researchgate.netwolfram.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wolfram.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. chemrxiv.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.netchemrxiv.org For molecules with extended conjugation, like this compound, this gap is expected to be relatively small, influencing its optical and electronic properties. libretexts.org

| Parameter | Energy (eV) |

| EHOMO | -5.5 to -6.5 |

| ELUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 3.5 to 4.5 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates the most positive potential (electron-poor), prone to nucleophilic attack. researchgate.net Green and yellow represent regions of intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the ethoxy and acetyl groups and the nitrogen atom of the imine group, highlighting these as the primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It transforms the calculated wave function into localized orbitals corresponding to Lewis structures (bonds and lone pairs). This analysis is particularly useful for studying delocalization effects and intramolecular charge transfer (ICT). researchgate.net

Global Reactivity Parameters (e.g., Hardness, Softness)

Global reactivity descriptors, derived from Density Functional Theory (DFT), are fundamental in predicting the chemical behavior of a molecule. dergipark.org.tr These parameters, including chemical hardness (η) and softness (S), provide insights into the stability and reactivity of a molecular system. researchgate.netnih.govijarset.com

Chemical hardness (η) quantifies the resistance of a molecule to change its electron configuration. A high hardness value suggests high stability and low reactivity. nih.gov Conversely, chemical softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's propensity to undergo chemical reactions. ijarset.com A higher softness value corresponds to greater reactivity. acs.org These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijarset.com The HOMO-LUMO energy gap is a critical factor, with a larger gap generally corresponding to higher hardness and greater stability. acs.orgnih.gov

For Schiff bases, such as this compound, the reactivity is influenced by the nature of the substituent groups on the aromatic rings. The presence of electron-donating groups (like the ethoxy group) and electron-withdrawing groups (like the acetyl group) can modulate the HOMO-LUMO gap and, consequently, the hardness and softness of the molecule.

Table 1: Representative Global Reactivity Parameters for Structurally Related Schiff Bases

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Source |

| (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP) | - | - | - | 0.1581 | 6.3251 | acs.org |

| Theoretically Designed TFMOS | - | - | - | 0.1281 | 7.8064 | acs.org |

Note: Data for this compound is not available in the cited sources. The table presents data for analogous compounds to illustrate the concepts.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.netnih.gov Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor functionalities, often exhibit significant NLO responses. researchgate.net this compound, with its ethoxy donor group and acetyl acceptor group connected by a benzylidene aniline (B41778) π-system, is a promising candidate for NLO applications. Theoretical calculations are instrumental in predicting and understanding the NLO properties of such molecules.

Calculation of Polarizability and Hyperpolarizability

The NLO response of a molecule is primarily described by its polarizability (α) and hyperpolarizability (β and γ). Polarizability measures the linear response of the electron cloud to an applied electric field, while hyperpolarizabilities describe the non-linear responses. nih.govresearchgate.net The first-order hyperpolarizability (β) is particularly important for second-harmonic generation (SHG). nih.gov

These properties are typically calculated using quantum chemical methods such as DFT and time-dependent DFT (TD-DFT). researchgate.netnih.gov The calculations involve determining the energy of the molecule in the presence of an electric field. The polarizability and hyperpolarizability values are then extracted from the derivatives of the energy with respect to the electric field strength. researchgate.net

For this compound, the presence of the electron-donating ethoxy group and the electron-withdrawing acetyl group is expected to create a significant dipole moment and enhance the intramolecular charge transfer (ICT) upon excitation, which are key factors for a large hyperpolarizability.

While specific calculated values for this compound are not found in the provided search results, the methodology is well-established. For comparison, studies on other organic molecules show a wide range of calculated hyperpolarizability values, often benchmarked against urea, a standard reference material for NLO studies. nih.gov

Table 2: Representative Calculated Polarizability and First-Order Hyperpolarizability for Structurally Related Compounds

| Compound | Mean Polarizability <α> (esu) | First-Order Hyperpolarizability β (esu) | Computational Method | Source |

| Fused-triazine derivative 3 | 10.75 x 10⁻²⁴ | - | B3LYP/6-311G(d,p) | nih.gov |

| Fused-triazine derivative 5 | 6.09 x 10⁻²⁴ | - | B3LYP/6-311G(d,p) | nih.gov |

| (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP) | - | - | M06/6-31G(d,p) | acs.org |

| Theoretically Designed TFMOS | 3.835 x 10⁻²³ | - | M06/6-31G(d,p) | acs.org |

Note: Data for this compound is not available in the cited sources. The table presents data for analogous compounds to illustrate the concepts. The units and methods are as reported in the sources.

Structure-NLO Property Relationships

The relationship between molecular structure and NLO properties is a cornerstone of designing efficient NLO materials. For Schiff bases and similar donor-π-acceptor systems, several key structural features influence the NLO response:

Strength of Donor and Acceptor Groups: The NLO response, particularly the first-order hyperpolarizability (β), is generally enhanced by increasing the electron-donating strength of the donor group and the electron-withdrawing strength of the acceptor group. In this compound, the ethoxy group serves as the donor and the acetyl group as the acceptor.

π-Conjugated Bridge: The length and nature of the π-conjugated bridge connecting the donor and acceptor groups are critical. A longer conjugation length generally leads to a smaller HOMO-LUMO gap and a larger hyperpolarizability. nih.gov The benzylidene aniline core of the title compound provides this conjugated pathway.

Intramolecular Charge Transfer (ICT): A significant ICT from the donor to the acceptor upon electronic excitation is a primary origin of large NLO responses. researchgate.net Theoretical calculations of the electronic transitions can elucidate the nature and extent of this charge transfer.

Molecular Geometry: The planarity of the molecule can also affect the NLO properties. A more planar structure can enhance π-electron delocalization, leading to a larger hyperpolarizability.

Computational studies on various Schiff bases have consistently demonstrated these relationships, providing a rational basis for the design of new NLO materials with optimized properties. researchgate.netresearchgate.net

Supramolecular Chemistry and Molecular Assembly

Design Principles for Directed Molecular Assembly

The rational design of supramolecular structures using N-(4-Ethoxybenzylidene)-4-acetylaniline hinges on the precise control of intermolecular forces. The molecule's inherent functionalities serve as programmable recognition sites that guide its assembly. The versatility in Schiff base ligand design allows for straightforward modulation of structural features that dictate the properties of the resulting supramolecular assemblies. researchgate.net

Key design principles include:

Functional Group Placement : The terminal ethoxy and acetyl groups are key sites for hydrogen bonding, acting as hydrogen bond acceptors. The two phenyl rings offer surfaces for π-π stacking interactions.

Electronic Complementarity : The electron-donating nature of the ethoxy group and the electron-withdrawing nature of the acetyl group create a molecular dipole, influencing electrostatic interactions and guiding the alignment of neighboring molecules.

By strategically modifying these features, it is possible to direct the assembly process toward specific architectures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.

Role of Noncovalent Interactions in Supramolecular Architectures

Noncovalent interactions are the primary driving forces responsible for the self-assembly of this compound into stable, higher-order structures. researchgate.netrsc.org These interactions, though individually weak, collectively dictate the packing and stability of the final supramolecular arrangement. mdpi.comnih.gov The interplay between hydrogen bonding, π-π stacking, and van der Waals forces is critical. mdpi.com

While this compound lacks strong hydrogen bond donors like -OH or -NH2 groups, it can participate in weaker, yet structurally significant, hydrogen bonding networks. nih.gov The oxygen atoms of the ethoxy and acetyl groups are effective hydrogen bond acceptors, capable of interacting with weak C-H donors from the aromatic rings and the imine C-H group of adjacent molecules.

These C-H···O interactions, though weaker than conventional hydrogen bonds, are numerous and play a crucial role in determining the crystal packing. Theoretical and experimental studies on similar acetohydrazide and aniline (B41778) derivatives confirm the importance of such weak hydrogen bonds in stabilizing solid-state networks. researchgate.netnih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|

| Aromatic C-H | Carbonyl Oxygen (O=C) | 2.2 - 2.8 | 120 - 160 |

| Imine C-H | Ethoxy Oxygen (O-C2H5) | 2.3 - 2.9 | 110 - 150 |

Note: The values presented are typical ranges for such interactions and may vary for the specific compound.

The two phenyl rings in this compound are prime candidates for π-π stacking interactions, which are fundamental to the assembly of many aromatic compounds. wikipedia.orgyoutube.com These interactions arise from the electrostatic attraction between the electron-rich π-clouds and the electron-poor σ-framework of adjacent rings. youtube.com

In the solid state, these rings are likely to adopt a parallel-displaced or T-shaped (edge-to-face) conformation rather than a direct face-to-face sandwich arrangement to minimize electrostatic repulsion. youtube.com These stacking interactions contribute significantly to the cohesion of the molecular structure, often resulting in columnar or layered arrangements with typical inter-planar distances of 3.3 to 3.8 Å. rsc.org Computational analyses on related benzylidene systems have underscored the importance of these dispersive interactions in stabilizing conformers. nih.gov

Van der Waals forces, which include London dispersion forces, are ubiquitous and collectively provide a significant stabilizing contribution to the supramolecular structure. chemguide.co.uk These forces are particularly important for the non-polar parts of the molecule, such as the hydrocarbon backbone and the ethyl chain of the ethoxy group. nih.gov

Self-Assembly Behavior in Solution and at Interfaces

The self-assembly of Schiff bases is not limited to the solid state but also occurs in solution and at interfaces, driven by a combination of intermolecular interactions and interactions with the surrounding medium. cdnsciencepub.com Studies on similar long-chain Schiff bases have shown their ability to form self-assembled monolayers at solution-graphite interfaces. oup.com

For this compound, its amphiphilic character—with polar ends (ethoxy, acetyl) and a nonpolar core (aromatic rings)—suggests it could form organized structures like micelles or vesicles in appropriate solvents. At an air-water interface, it would be expected to form a Langmuir film, with the polar groups interacting with the water surface and the nonpolar tails oriented away from it. This behavior is foundational for creating thin films and functional surfaces via techniques like Langmuir-Blodgett deposition. acs.org

Crystal Engineering and Fabrication of Ordered Structures

Crystal engineering utilizes the principles of supramolecular chemistry to design and fabricate new solid-state materials with desired properties. acs.org For this compound, crystal engineering strategies would focus on controlling the noncovalent interactions discussed previously to guide the formation of specific crystal packing arrangements (polymorphs) or multi-component crystals (cocrystals).

By understanding the hierarchy of interaction strengths (e.g., strong hydrogen bond acceptors, weaker π-stacking), one can predict and influence the final three-dimensional architecture. acs.org For example, introducing co-crystal formers with strong hydrogen bond donors could create robust new hydrogen-bonded networks, altering the material's physical properties. The synthesis of Schiff bases through methods like condensation reactions provides a versatile platform for creating these ordered structures. researchgate.netacs.org Such control is essential for developing materials for applications in electronics and materials science, where molecular organization dictates function. rsc.org

Applications in Advanced Materials Science

Liquid Crystalline Behavior and Mesophase Studies

Liquid crystals represent a state of matter with properties intermediate between those of conventional liquids and crystalline solids. In this state, molecules exhibit long-range orientational order but lack long-range positional order. proquest.com The specific arrangement of molecules in this state gives rise to various phases, known as mesophases.

The primary mesophases exhibited by rod-like (calamitic) liquid crystals are the nematic, smectic, and cholesteric phases.

Nematic (N) Phase: The least ordered liquid crystal phase, characterized by molecules that have a preferred orientation (director) but no positional order. mdpi.comnih.gov This phase is typically fluid and appears as a turbid liquid.

Smectic (Sm) Phase: In addition to orientational order, smectic phases possess a degree of positional order, with molecules arranged in layers. mdpi.comoptica.org These layers can slide over one another, resulting in a more viscous, soap-like texture. There are several sub-types of smectic phases, such as Smectic A (SmA), where the director is perpendicular to the layer planes, and Smectic C (SmC), where the director is tilted. mdpi.com

Cholesteric (N) Phase:* This phase is observed in liquid crystals composed of chiral molecules. It is structurally similar to the nematic phase, but the director twists helically throughout the sample.

For N-(4-Ethoxybenzylidene)-4-acetylaniline, direct experimental observation of these phases is not documented in readily available literature. However, studies on homologous series of similar Schiff base esters provide critical insights. Research on a series of N-{(n-alkoxy-4``-bezoyloxy)-4`-benzylidene}-4-butyl aniline (B41778) compounds revealed that the lower members of the series, specifically the n-methoxy and n-ethoxy derivatives, were non-mesogenic, meaning they did not exhibit any liquid crystal phases. [6, 9] This strongly suggests that this compound is also likely to be a non-mesogenic compound, transitioning directly from a crystalline solid to an isotropic liquid upon heating.

For this compound, the molecule consists of a rigid core of two benzene (B151609) rings linked by an azomethine (-CH=N-) group, with an ethoxy (-OC2H5) group at one end and an acetyl (-COCH3) group at the other.

Table 1: Influence of Terminal Alkoxy Chain Length on Mesophase in a Homologous Schiff Base Series

| Terminal Alkoxy Group | Mesophase Observed |

| Methoxy (-OCH3) | Non-mesogen |

| Ethoxy (-OC2H5) | Non-mesogen |

| Propoxy (-OC3H7) | Nematic |

| Butoxy (-OC4H9) | Nematic |

| Pentoxy (-OC5H11) | Nematic |

| Hexyloxy (-OC6H13) | Nematic |

| Heptyloxy (-OC7H15) | Smectic & Nematic |

| Octyloxy (-OC8H17) | Smectic & Nematic |

Data inferred from studies on N-{(n-alkoxy-4``-bezoyloxy)-4`-benzylidene}-4-butyl aniline series. researchgate.netresearchgate.net

In liquid crystal phases, the application of an external electric field can induce a collective reorientation of the molecules, leading to a change in the material's optical properties. proquest.com This electro-optical response is the fundamental principle behind liquid crystal displays (LCDs). The ability of molecules to align with an electric field is dependent on their dielectric anisotropy, which arises from the molecule's permanent dipole moment.

Given that this compound is predicted to be non-mesogenic, it would not exhibit the collective molecular alignment characteristic of a liquid crystal phase. In its isotropic liquid state, the molecules are randomly oriented, and an electric field would not produce the significant change in birefringence required for electro-optical switching devices. While individual molecules possess a dipole moment due to the polar ethoxy and acetyl groups, the absence of a cooperative liquid crystalline phase prevents a macroscopic electro-optical response.

Optoelectronic Materials and Functional Devices

The unique properties of liquid crystals have led to their widespread use in optoelectronics. Furthermore, the electronic structure of many organic molecules, including Schiff bases, makes them candidates for nonlinear optical applications.

Liquid Crystal Displays operate by controlling the transmission of light through a thin layer of liquid crystal material sandwiched between two polarizers. The application of a voltage across the liquid crystal layer alters the molecular alignment, which in turn changes the polarization of the light passing through it, allowing for the creation of images.

As this compound is likely non-mesogenic, it is not suitable for use in conventional LCDs. The fundamental requirement for an LCD material is the existence of a stable liquid crystal phase (typically nematic) over a broad temperature range. Without a mesophase, the compound cannot provide the voltage-controlled light modulation necessary for display technology.

Nonlinear optics (NLO) deals with the interaction of intense light with materials to produce new optical frequencies. conferenceworld.in Organic molecules with large delocalized π-electron systems, often in a donor-π-acceptor structure, can exhibit significant NLO responses. nih.gov Schiff bases, with their conjugated aromatic rings and imine linkage, are a class of compounds frequently investigated for NLO properties. researchgate.netscispace.com

The molecular structure of this compound features a conjugated system. The ethoxy group acts as an electron donor and the acetyl group as an electron acceptor, creating an intramolecular charge transfer system that is favorable for NLO activity. Theoretical and experimental studies on similar Schiff bases have demonstrated their potential for applications such as optical switching and frequency conversion. researchgate.netresearchgate.net The presence of delocalized π-electrons in the molecule can lead to significant hyperpolarizability, a measure of the nonlinear optical response. scispace.comresearchgate.net

Therefore, while this compound may not be a liquid crystal, it could potentially exhibit third-order nonlinear optical properties. Its utility in this area would depend on the magnitude of its hyperpolarizability and other factors like thermal stability and transparency. Further experimental and theoretical investigation would be required to quantify its NLO response and assess its suitability for functional NLO devices.

Exploration in Other Photo-responsive or Electronic Materials

The unique molecular structure of this compound, characterized by a central imine (CH=N) linkage, two phenyl rings, a terminal ethoxy group (-OC2H5), and a terminal acetyl group (-COCH3), provides a foundation for its potential utility in photo-responsive and electronic materials. Schiff bases are known for the tunability of their chemical and physical properties, which is a key attribute for the development of "smart" materials. mdpi.com

The imine bond within the Schiff base structure can be susceptible to photo-induced isomerization, a property that is fundamental to the development of photo-responsive materials. rsc.org This light-induced change in molecular geometry can alter the bulk properties of the material, such as its refractive index or its liquid crystalline phase, making it a candidate for applications in optical data storage, light modulators, and photoswitches. rsc.orgprepchem.com While specific studies on the photo-isomerization of this compound are scarce, the general behavior of N-benzylideneaniline derivatives suggests this possibility. sci-hub.se

In the realm of electronic materials, benzylideneaniline (B1666777) derivatives are noted for their potential in nonlinear optical (NLO) applications. sci-hub.se These organic materials can exhibit significant second-order and third-order NLO properties, which are crucial for technologies like frequency doubling of lasers and optical switching. sci-hub.se The presence of donor (ethoxy group) and acceptor (acetyl group) moieties at opposite ends of the conjugated system in this compound could enhance its molecular polarizability, a key factor for NLO activity. sci-hub.se Research on similar Schiff base compounds has demonstrated their capacity as NLO materials, suggesting that this compound could be a promising candidate for such applications. sci-hub.se

The semiconducting properties of oligoanilines and their derivatives have also been a subject of study, with the energy gap of these materials influencing their suitability for electronic applications. sci-hub.se The extended π-conjugated system in this compound could facilitate charge transport, opening avenues for its use in organic field-effect transistors (OFETs) and other organic electronic devices. The ability of calamitic liquid crystals to self-assemble into ordered structures can further enhance charge mobility in thin films. nih.govmdpi.com

Table 1: Potential Applications of Schiff Base Liquid Crystals in Advanced Materials

| Application Area | Key Property | Relevant Structural Feature of this compound |

| Photo-responsive Materials | Photo-induced isomerization | Imine (CH=N) linkage |

| Nonlinear Optics (NLO) | High molecular hyperpolarizability | Donor-π-acceptor structure (Ethoxy and Acetyl groups) |

| Organic Electronics | Semiconductor behavior | Extended π-conjugated system |

| Display Technologies | Liquid Crystalline Phases | Rod-like molecular shape (calamitic) |

Novel Material Development and Future Prospects

The future development of novel materials based on this compound and related compounds is promising, with several avenues for exploration. The versatility of Schiff base synthesis allows for systematic modifications of the molecular structure to fine-tune its properties for specific applications. nih.gov

One of the key future directions for calamitic liquid crystals like this compound is their incorporation into polymeric systems. nih.gov This can lead to the development of liquid crystal polymers (LCPs) and elastomers with unique mechanical and optical properties. nih.gov Such materials could find use in flexible displays, artificial muscles, and separation membranes. nih.govoaepublish.com The terminal acetyl group on this compound could potentially serve as a reactive site for polymerization.

The development of advanced display technologies continues to be a major driver for liquid crystal research. numberanalytics.comresearchgate.net While traditional liquid crystal displays (LCDs) are well-established, there is ongoing research into new display modes and materials with faster response times, lower power consumption, and wider viewing angles. numberanalytics.com The specific mesomorphic properties of this compound, though not extensively detailed in the literature, would be a critical factor in determining its suitability for next-generation displays.

Furthermore, the integration of liquid crystals with nanotechnology is an emerging field with significant potential. researchgate.net The creation of hybrid materials, such as liquid crystals doped with nanoparticles or confined within nanostructures, can lead to enhanced functionalities. researchgate.net For instance, doping with metallic or semiconductor nanoparticles could further enhance the photo-responsive or electronic properties of this compound. mdpi.com

The future of liquid crystals also extends beyond displays to applications in telecommunications, sensing, and biomedical imaging. numberanalytics.com The ability to control the alignment of liquid crystal molecules with external stimuli makes them attractive for use in optical switches, beam steering devices, and biosensors. The specific molecular characteristics of this compound, including its polarity and potential for hydrogen bonding, could be exploited in the design of sensitive and selective chemical sensors.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-Ethoxybenzylidene)-4-acetylaniline, and what key reagents are involved?

The compound is synthesized via a Schiff base condensation reaction between 4-acetylaniline and 4-ethoxybenzaldehyde. The reaction typically employs a polar solvent (e.g., ethanol) under reflux conditions, with catalytic acid (e.g., glacial acetic acid) to facilitate imine bond formation. The product is purified via recrystallization or column chromatography .

Q. How is the structure of this compound confirmed experimentally?

Structural characterization relies on spectroscopic methods:

- NMR : Signals for the imine proton (δ ~8.3 ppm) and ethoxy/methyl groups confirm connectivity .

- IR : Stretching frequencies for C=N (~1600–1650 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (m/z ~281) and fragmentation patterns verify the molecular formula .

Q. What are the primary applications of this compound in academic research?

It is studied as a liquid crystal material due to its rigid Schiff base core and alkyl/alkoxy substituents, which promote mesophase formation. Applications include investigations into thermotropic behavior and electro-optical properties .

Advanced Research Questions

Q. How do substituent effects (e.g., ethoxy vs. methoxy groups) influence the reactivity of 4-acetylaniline in Schiff base synthesis?

The C=O group in 4-acetylaniline is critical for stabilizing intermediates in condensation reactions. Electron-withdrawing groups (e.g., acetyl) enhance electrophilicity at the amino group, promoting imine formation. Ethoxy groups on the benzaldehyde moiety improve solubility and mesophase stability compared to methoxy analogs .

Q. What experimental challenges arise in copper-mediated N-arylation reactions involving 4-acetylaniline derivatives?

Degradation or lack of reactivity may occur due to steric hindrance or electron-deficient aromatic systems. For example, nitro-substituted anilines (e.g., 4-nitroaniline) degrade under reaction conditions, while methoxy/fluoro substituents reduce coupling efficiency. Optimizing ligand-metal coordination (e.g., using chelating ligands) can mitigate these issues .

Q. How can computational methods predict the thermodynamic properties (e.g., phase transitions) of this compound?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculate parameters like dipole moment, polarizability, and intermolecular interactions. These models correlate with experimental DSC data to predict melting points and mesophase stability .

Q. What strategies resolve contradictions in liquid crystal phase behavior studies for Schiff base derivatives?

Discrepancies in mesophase observations (e.g., nematic vs. smectic phases) are addressed by:

Q. How does X-ray crystallography clarify the molecular geometry of related Schiff base compounds?

Single-crystal XRD reveals bond angles, torsion angles, and planarity of the imine linkage. For example, in N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline, the dihedral angle between aromatic rings is ~10°, confirming near-planar geometry critical for liquid crystal behavior .

Q. What are best practices for handling and storing this compound to prevent degradation?

Store in airtight containers under inert gas (e.g., N₂) at –20°C. Avoid prolonged exposure to light, moisture, or acidic conditions, which may hydrolyze the imine bond .

Methodological Guidelines

- Synthesis Optimization : Use controlled stoichiometry (1:1 molar ratio of aldehyde and aniline) and monitor reaction progress via TLC .

- Phase Behavior Analysis : Combine DSC with POM to correlate thermal transitions with optical textures .

- Data Interpretation : Cross-reference spectroscopic data with computational models to resolve ambiguities in structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.